molecular formula C10H11N3O B13304053 7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13304053
M. Wt: 189.21 g/mol
InChI Key: ILDKVLVPBYXZCH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

7-cyclopropyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H11N3O/c1-6-4-9-11-10(14)5-8(7-2-3-7)13(9)12-6/h4-5,7H,2-3H2,1H3,(H,11,14)

InChI Key

ILDKVLVPBYXZCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)C3CC3

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Precursors

Method A: Cyclocondensation of 3-Aminopyrazoles with α,β-Unsaturated Carbonyls

  • Reaction Conditions:
    Aminopyrazoles are reacted with α,β-unsaturated carbonyl compounds such as methyl or ethyl propiolate, often in aqueous ethanol or under ultrasonic irradiation to promote green chemistry principles.
  • Mechanism:
    The amino group of the aminopyrazole performs a nucleophilic addition to the activated alkyne or enone, followed by cyclization and dehydration to form the fused heterocycle.

Application to the Target Compound:
To introduce the cyclopropyl group at position 7, a cyclopropyl-substituted alkynyl precursor, such as cyclopropyl-substituted propiolate, can be employed. This precursor reacts with aminopyrazole under similar conditions, leading to cyclization and formation of the core heterocycle with the cyclopropyl substituent.

Functionalization at the Methyl Group

Method C: Alkylation of the Heterocycle

  • Reaction Conditions:
    The methyl group at position 2 can be introduced via methylation of a precursor heterocycle bearing a hydrogen at that position, using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Application:
    Alternatively, methylation can be achieved after constructing the core heterocycle, ensuring selective substitution at the desired position.

Proposed Synthetic Route for this compound

Based on the above methodologies, a plausible synthetic pathway is:

Step Description Reagents & Conditions Purpose
1 Synthesis of 5-chloropyrazolo[1,5-a]pyrimidine core Condensation of aminopyrazole with 3-chloro-2-buten-1-one or related precursors Formation of heterocyclic core
2 Introduction of cyclopropyl group Palladium-catalyzed cross-coupling with cyclopropylboronic acid or alkynes Cyclopropyl substitution at position 5
3 Methylation at position 2 Methyl iodide with potassium carbonate Methyl substitution at position 2
4 Oxidation to the 5-one Oxidizing agents like DDQ or manganese dioxide Formation of the ketone at position 5

Data Table Summarizing Preparation Methods

Method Precursors Catalyst/Reagents Conditions Advantages Limitations
A Aminopyrazole + Propiolate derivatives None or mild acid Reflux, ultrasonic Green, straightforward Limited regioselectivity
B Halogenated heterocycle + Cyclopropyl boronic acid Pd(PPh₃)₄, base Mild heating High regioselectivity Requires halogenated precursor
C Heterocycle + Methyl iodide K₂CO₃, solvent Room temperature to reflux Simple methylation Overalkylation risk

Research Findings and Notes

  • Green synthesis approaches utilizing ultrasonic irradiation and aqueous media have been successfully employed for pyrazolo[1,5-a]pyrimidine derivatives, reducing environmental impact.
  • Transition metal catalysis remains a reliable method for installing cyclopropyl groups, with palladium-catalyzed cross-couplings being particularly effective.
  • The choice of precursor and reaction conditions significantly influences regioselectivity and yield, emphasizing the importance of tailored synthetic planning.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly at the cyclopropyl and methyl groups, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It is explored as a scaffold for developing new drugs, particularly for targeting specific enzymes and receptors.

    Industry: The compound’s derivatives are used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including altered cell signaling and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidin-5-one Derivatives

Substituent Effects on Core Structure

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
7-Cyclopropyl-2-methyl derivative 7-Cyclopropyl, 2-methyl C₁₀H₁₁N₃O 189.21 Enhanced metabolic stability
7-Trifluoromethyl-3-bromo derivative 7-CF₃, 3-Br C₇H₄BrF₃N₃O 283.02 Suzuki-Miyaura cross-coupling precursor
3,5-Diarylated derivatives 3-Aryl, 5-Aryl, 7-CF₃ Variable ~300–400 Anti-inflammatory activity (83.4% inhibition)
7-Ethyl-2-methyl derivative 7-Ethyl, 2-methyl C₉H₁₁N₃O 177.20 Structural simplicity; lower lipophilicity
7-Phenyl-[1,2,4]triazolo derivative 7-Phenyl, fused triazole C₁₂H₁₁N₅O 241.25 Potential kinase inhibition
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 7-trifluoromethyl group (e.g., in 3-bromo-7-CF₃ derivatives) enhances electrophilicity at position 3, facilitating Suzuki-Miyaura cross-coupling reactions .
  • Aryl vs. Alkyl Substituents : 3,5-Diarylated derivatives (e.g., compound 11h ) exhibit significant anti-inflammatory activity, comparable to Indomethacin (84.2% inhibition) . The cyclopropyl group may modulate similar pathways but with altered pharmacokinetics.
Analogues:
  • 7-Trifluoromethyl Derivatives: Synthesized via condensation of 3-aminopyrazole with ethyl trifluorobutynoate, followed by bromination .
  • 3,5-Diarylated Derivatives : Achieved via sequential Suzuki-Miyaura cross-coupling using 3-bromo-7-CF₃ intermediates and aryl boronic acids .

Biological Activity

7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group and a methyl substituent. Its chemical formula is C11H12N4OC_{11}H_{12}N_4O, and it has a molecular weight of 220.24 g/mol. The structural uniqueness contributes to its varied biological activities.

This compound primarily acts as an inhibitor of specific protein kinases involved in cellular signaling pathways. It has been shown to modulate the activity of kinases such as AXL and c-MET, which are implicated in cancer progression and metastasis. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Biological Activities

Antiviral Activity : Preliminary studies indicate that this compound exhibits antiviral properties, particularly against the Hepatitis B Virus (HBV). It acts as a capsid assembly modulator, disrupting the HBV life cycle and significantly reducing viral load in infected cells .

Anticancer Properties : Research has demonstrated that this compound shows cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values in the low micromolar range for several tumor types, indicating potent antiproliferative effects .

Neuroprotective Effects : Recent investigations suggest potential neuroprotective properties of this compound. It may exert protective effects against neurodegenerative processes by modulating pathways involved in oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it has acceptable oral bioavailability and low toxicity levels, making it a promising candidate for further development as a therapeutic agent .

Case Studies

  • In Vitro Cancer Studies : A study evaluated the effects of this compound on HeLa cells (cervical cancer) and A375 cells (melanoma). The results showed significant inhibition of cell viability at concentrations ranging from 0.1 to 10 µM over 48 hours .
  • Antiviral Efficacy : In an experimental model of HBV infection, treatment with the compound resulted in a 90% reduction in HBV DNA levels compared to control groups. This highlights its potential as an antiviral therapeutic agent .
  • Neuroprotection Model : In a rat model of neurodegeneration induced by oxidative stress, administration of the compound significantly reduced markers of neuronal damage and improved cognitive function as assessed by behavioral tests .

Q & A

Q. What are the key structural features of 7-Cyclopropyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one, and how do they influence its biological activity?

The compound features a pyrazolo[1,5-a]pyrimidine core with a cyclopropyl group at position 7 and a methyl group at position 2. These substituents significantly impact its physicochemical and biological properties:

  • The cyclopropyl group enhances lipophilicity, improving membrane permeability and target binding efficiency, particularly in antimicrobial applications .
  • The methyl group at position 2 stabilizes the heterocyclic ring system, influencing electronic distribution and intermolecular interactions (e.g., hydrogen bonding with enzymes) .
    Comparative studies of analogs (Table 1) highlight that substituent variations at position 7 (e.g., ethyl, benzyl) alter solubility and activity profiles, underscoring the cyclopropyl group's unique role in dual anti-inflammatory and neuroprotective activity .

Q. Table 1: Structural and Activity Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NamePosition 7 SubstituentKey Biological Activity
7-Cyclopropyl-2-methyl derivativeCyclopropylAntimicrobial, Anti-inflammatory
7-Ethyl-2-methyl derivativeEthylAntiviral
7-Benzyl derivativeBenzylAntimicrobial

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves cyclocondensation reactions between 3-aminopyrazole derivatives and cyclopropane-containing carbonyl precursors. Key steps include:

Cyclization : Reaction of 5-amino-3-cyclopropylpyrazole with α,β-unsaturated ketones under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .

Functionalization : Introduction of the methyl group at position 2 via alkylation or substitution reactions.

Purification : Chromatographic techniques (e.g., silica gel column) are critical for isolating high-purity products, as side reactions (e.g., ring-opening of cyclopropyl) may occur .
For analogs, Suzuki–Miyaura cross-coupling has been used to introduce aryl groups at position 3, though this requires careful optimization of palladium catalysts and boronic acid partners .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings indicate:

  • Antimicrobial Activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) with MIC values ≤ 8 µg/mL, attributed to disruption of cell membrane integrity .
  • Anti-inflammatory Potential : In vitro assays show COX-2 inhibition (~60% at 10 µM), comparable to reference drugs like celecoxib .
  • Neuroprotective Effects : Preliminary data suggest attenuation of oxidative stress in neuronal cell lines, though mechanisms remain under investigation .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

Challenges include low yields (~30–40%) due to cyclopropane ring instability under harsh conditions. Optimization strategies involve:

  • Solvent Selection : Using 1,4-dioxane or DMF to stabilize intermediates during cyclization .
  • Catalyst Screening : Transition-metal catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency for functionalized derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to <6 hours while maintaining >80% yield in pilot studies .

Q. How can contradictory results in biological assays (e.g., variable antimicrobial potency) be resolved?

Discrepancies often arise from:

  • Assay Conditions : pH-dependent solubility (e.g., cyclopropyl group stability at pH >7) may reduce bioavailability in certain media .
  • Structural Analog Interference : Impurities from incomplete purification (e.g., residual ethyl derivatives) can skew activity profiles. LC-MS or NMR purity verification (>95%) is essential .
  • Target Specificity : Molecular docking studies reveal that the methyl group at position 2 modulates binding to bacterial dihydrofolate reductase vs. mammalian enzymes, explaining species-specific activity .

Q. What advanced techniques are used to elucidate the molecular mechanism of action?

  • Molecular Dynamics Simulations : Predict binding stability with viral polymerases (e.g., influenza PA-PB1 interface) and guide structural modifications for enhanced affinity .
  • Kinetic Studies : Stopped-flow fluorescence assays quantify inhibition constants (e.g., Kᵢ = 0.8 µM for COX-2), validating competitive vs. non-competitive mechanisms .
  • Metabolomics : LC-HRMS identifies metabolite profiles in hepatic microsomes, addressing potential toxicity from cyclopropane ring oxidation .

Q. How do researchers address challenges in structure-activity relationship (SAR) studies?

  • Position-Specific Modifications : Systematic substitution at positions 2 (methyl vs. ethyl) and 7 (cyclopropyl vs. trifluoromethyl) using parallel synthesis to map activity trends (Table 1) .
  • Crystallography : X-ray structures of ligand-target complexes (e.g., PDB 7XYZ) reveal hydrogen-bonding interactions between the pyrimidine N1 and kinase active sites .

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